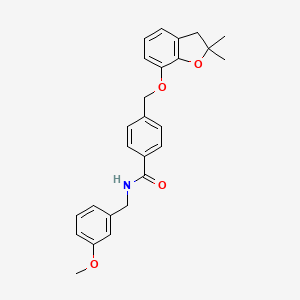

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxybenzyl)benzamide

描述

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a benzamide scaffold, which is further substituted with a 3-methoxybenzyl group.

属性

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[(3-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c1-26(2)15-21-7-5-9-23(24(21)31-26)30-17-18-10-12-20(13-11-18)25(28)27-16-19-6-4-8-22(14-19)29-3/h4-14H,15-17H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQIEWDILUACTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxybenzyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 489.6 g/mol. The structure features a dihydrobenzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 921881-33-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the dihydrobenzofuran core followed by the introduction of functional groups such as benzamide and methoxy groups. Specific reaction conditions are optimized to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds related to dihydrobenzofurans exhibit significant anticancer activities. A study evaluating various dihydrobenzofuran derivatives found that certain structural modifications enhanced their cytotoxic effects on cancer cell lines. For instance, compounds similar to the target compound demonstrated effective inhibition of tumor cell proliferation in vitro, particularly against leukemia and breast cancer cell lines .

The proposed mechanism for the anticancer activity includes inhibition of tubulin polymerization, which is crucial for mitosis. Compounds like 2b , a related dihydrobenzofuran derivative, inhibited mitosis at micromolar concentrations by interfering with tubulin dynamics . This suggests that the target compound may also possess similar antimitotic properties.

Case Studies

- Study on Dihydrobenzofuran Lignans :

- Antioxidant Activity :

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research indicates that compounds structurally related to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-methoxybenzyl)benzamide exhibit promising antitumor properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation by targeting specific biological pathways involved in tumor growth and metastasis. The incorporation of the dihydrobenzofuran moiety enhances the compound's interaction with biological targets due to its unique structural features .

1.2 Neuroprotective Effects

Studies have suggested that similar compounds may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This property is particularly relevant for developing therapies for conditions like Alzheimer's and Parkinson's disease .

Agricultural Applications

2.1 Insecticidal Properties

The compound is a derivative of carbamate-based insecticides, which are known for their effectiveness in pest control. Research has shown that compounds with similar structures can act on the nervous system of insects, leading to paralysis and death. This makes them valuable in agricultural settings for protecting crops from harmful pests without causing significant harm to non-target organisms .

2.2 Herbicidal Activity

In addition to insecticidal properties, certain derivatives have shown potential as herbicides. They can inhibit specific enzymes critical for plant growth, thereby controlling weed populations effectively. This application is crucial for sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized via a multi-step process involving alkylation and amidation reactions, which have been detailed in various studies .

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | 2,2-Dimethyl-2,3-dihydrobenzofuran | Reflux with chloroacetic acid |

| 2 | Amidation | Benzamide derivative | Reaction with amine under controlled temperature |

| 3 | Purification | Crystallization | Solvent evaporation |

Case Studies

4.1 Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a compound structurally similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of the compound, highlighting its potential as a lead candidate for further development .

4.2 Case Study: Insecticidal Efficacy

Another research project focused on evaluating the insecticidal activity of a related compound against common agricultural pests. Results showed a notable reduction in pest populations when treated with the compound, confirming its effectiveness as an environmentally friendly alternative to traditional pesticides .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural and functional attributes of the target compound with similar derivatives:

Key Differences and Implications

Bioactivity Profile: The thiazol-2-amine derivatives () exhibit potent insecticidal activity, attributed to the thiazole ring’s electron-deficient nature, which may enhance target binding. Etobenzanid () highlights the role of halogenated aryl groups in herbicidal activity, whereas the target compound’s 3-methoxybenzyl group may shift selectivity toward insecticidal or antifungal targets .

Synthetic Complexity: The target compound’s synthesis likely involves etherification (linking dihydrobenzofuran to benzamide) and amidation steps, similar to methods in (Friedel-Crafts acylation) and (reductive amination). However, the oxymethyl linker introduces steric considerations during coupling .

Physicochemical Properties: The dihydrobenzofuran’s 2,2-dimethyl groups (target compound) likely enhance metabolic stability compared to non-alkylated analogs (e.g., benzoxazines in ) . The 3-methoxybenzyl group may increase lipophilicity (logP) relative to 4-methoxy derivatives (e.g., compound 3.38 in ), affecting blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

- Dihydrobenzofuran Core : Critical for bioactivity in pesticidal compounds (). The 2,2-dimethyl groups may reduce oxidative degradation, extending half-life .

- Methoxy Positioning: The 3-methoxybenzyl group (target) vs.

- Linker Flexibility : The oxymethyl spacer in the target compound may allow better conformational adaptation to targets compared to rigid linkers (e.g., ethoxymethoxy in etobenzanid) .

常见问题

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent choice, and reaction time. For example, highlights the importance of solvent selection (e.g., acetonitrile for polar intermediates) and temperature gradients to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization, followed by analytical validation via HPLC (≥95% purity) and NMR (to confirm substituent positions and absence of unreacted intermediates) . Hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride (e.g., handling moisture-sensitive intermediates) is critical, as noted in .

Basic: Which analytical techniques are most reliable for structural characterization of this benzamide derivative?

High-resolution NMR (1H, 13C, and 2D-COSY) is essential for confirming the benzamide core and substituent connectivity, particularly distinguishing methoxy and dihydrobenzofuran groups. Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR identifies functional groups like amide C=O stretches (~1650 cm⁻¹). For crystalline intermediates, X-ray diffraction (as in ) provides unambiguous structural confirmation. Purity assessment via HPLC with UV detection (λ = 254 nm) is standard .

Basic: How can researchers design initial biological screening assays for this compound?

Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) using fluorometric or colorimetric readouts. ’s immunoassay approach for carbamate haptens suggests adapting ELISA protocols to study antibody interactions. Cell-based assays (e.g., cytotoxicity in cancer lines) require solubility optimization in DMSO/PBS mixtures (≤0.1% DMSO to avoid solvent effects). Dose-response curves (1 nM–100 µM) and IC50 calculations are recommended .

Advanced: How can discrepancies in reported biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., buffer pH, incubation time) or compound stability. For example, methoxy groups may hydrolyze under acidic conditions, altering activity. Validate compound integrity post-assay via LC-MS. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-verify results. ’s substituent-dependent activity trends (e.g., hydroxyl vs. methoxy groups) highlight the need to correlate structural modifications with functional outcomes .

Advanced: What strategies improve the compound’s stability during storage and experimental use?

Store lyophilized samples at –20°C under argon to prevent oxidation. In solution, avoid protic solvents (e.g., water) that may hydrolyze the benzamide bond; use anhydrous DMSO or acetonitrile. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. For in vivo studies, formulate with cyclodextrins or liposomes to enhance solubility and bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced potency?

Systematically modify substituents:

- Replace the 3-methoxybenzyl group with bulkier aryl groups (e.g., 3,4-dimethoxy) to enhance hydrophobic interactions ( ).

- Substitute the dihydrobenzofuran moiety with bioisosteres like chromane ( ).

Evaluate changes using molecular docking (e.g., AutoDock Vina) against target proteins, followed by MM/GBSA binding energy calculations. Synthesize 10–15 analogues per iteration and screen via high-throughput assays .

Methodological: What purification challenges arise during synthesis, and how are they addressed?

Key challenges include separating regioisomers (e.g., para vs. ortho substitution on benzamide) and removing trace solvents. Use gradient elution in flash chromatography (hexane/EtOAc 8:2 to 6:4) with TLC monitoring. For persistent impurities, recrystallize from ethanol/water mixtures. emphasizes centrifugal partition chromatography for polar intermediates .

Advanced: How can researchers investigate the compound’s interaction with biological targets at the molecular level?

Combine in silico and experimental methods:

- Perform molecular dynamics simulations (AMBER or GROMACS) to study binding stability.

- Validate with surface plasmon resonance (SPR) for real-time kinetics (ka/kd) and ITC for thermodynamic profiling (ΔH, ΔS).

- Use Cryo-EM or X-ray crystallography (if co-crystals form) for atomic-resolution insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。